molecular formula C20H26N4O3 B2673952 Tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate CAS No. 2415523-30-5

Tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate

Cat. No.: B2673952
CAS No.: 2415523-30-5
M. Wt: 370.453
InChI Key: XZWQNEKTAURTAZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, a methoxyphenyl group, and a pyrazinyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate typically involves multiple steps. One common method involves the initial formation of the pyrazinyl group, followed by the introduction of the methoxyphenyl group and the tert-butyl piperazine moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

    Formation of Pyrazinyl Group: This step may involve the reaction of a suitable precursor with reagents such as hydrazine and an appropriate aldehyde or ketone.

    Introduction of Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the pyrazinyl intermediate reacts with a methoxyphenyl halide in the presence of a base.

    Formation of Tert-butyl Piperazine Moiety: The final step involves the reaction of the intermediate with tert-butyl piperazine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The pyrazinyl group can be reduced to form dihydropyrazine derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyrazinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

Tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate is unique due to the combination of its structural features, which confer specific reactivity and interaction profiles. The presence of the methoxyphenyl group enhances its hydrophobic interactions, while the pyrazinyl group provides opportunities for hydrogen bonding and electronic interactions.

Properties

IUPAC Name

tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-20(2,3)27-19(25)24-11-9-23(10-12-24)18-14-21-13-17(22-18)15-5-7-16(26-4)8-6-15/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWQNEKTAURTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CN=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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